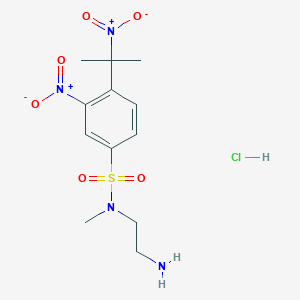
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide, also known as AN-3485, is a chemical compound that has been studied for its potential use in pharmaceutical applications. AN-3485 is a sulfonamide derivative that has been shown to have antibacterial properties, making it a promising candidate for the development of new antibiotics.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves the inhibition of bacterial cell wall synthesis. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide targets the enzyme MurA, which is involved in the first step of peptidoglycan biosynthesis. By inhibiting this enzyme, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide prevents the formation of the bacterial cell wall, leading to bacterial cell death.
生化学的および生理学的効果
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have minimal effects on mammalian cells, with low cytotoxicity and no significant effects on mitochondrial function. In animal studies, N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, with high bioavailability and good tissue distribution.
実験室実験の利点と制限
One advantage of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is its broad-spectrum activity against a range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, one limitation is that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has only been tested in vitro and in animal studies, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions that could be pursued in the study of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide. One potential avenue is the development of new analogs with improved activity and pharmacokinetic properties. Another direction is the investigation of the use of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in combination with other antibiotics, to enhance its efficacy against drug-resistant bacterial strains. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide in humans, with the ultimate goal of developing a new antibiotic for clinical use.
合成法
The synthesis of N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitroaniline with formaldehyde and methylamine to form N-methyl-2-nitroaniline. This compound is then reacted with 1-chloro-2-nitroethane to form N-methyl-N-(2-nitroethyl)-2-nitroaniline. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide.
科学的研究の応用
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has been the subject of several scientific studies, with a focus on its potential use as a new antibiotic. In vitro studies have shown that N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide is effective against a range of Gram-positive and Gram-negative bacterial strains, including those that are resistant to current antibiotics. N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide has also been shown to have a low potential for toxicity, making it a promising candidate for further development.
特性
CAS番号 |
126813-43-2 |
|---|---|
製品名 |
N-(2-Aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
分子式 |
C12H19ClN4O6S |
分子量 |
382.82 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N-methyl-3-nitro-4-(2-nitropropan-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N4O6S.ClH/c1-12(2,16(19)20)10-5-4-9(8-11(10)15(17)18)23(21,22)14(3)7-6-13;/h4-5,8H,6-7,13H2,1-3H3;1H |
InChIキー |
PVNROONUSPJSFF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
正規SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N(C)CCN)[N+](=O)[O-])[N+](=O)[O-].Cl |
その他のCAS番号 |
126813-43-2 |
同義語 |
ANNBS N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



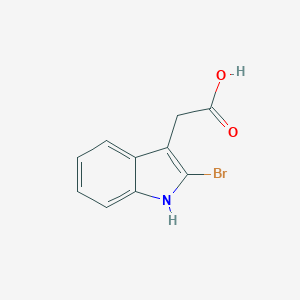
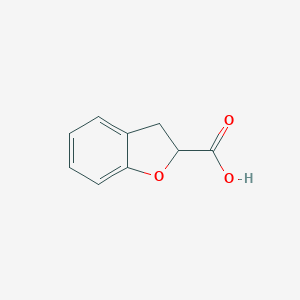
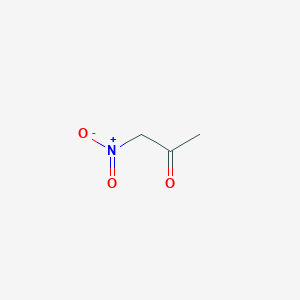

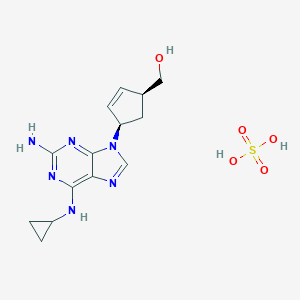
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
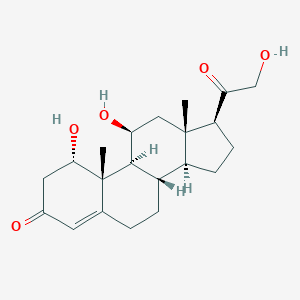
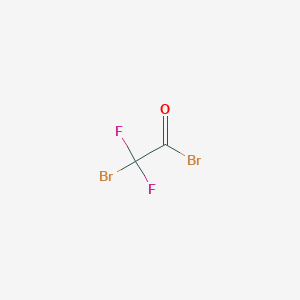
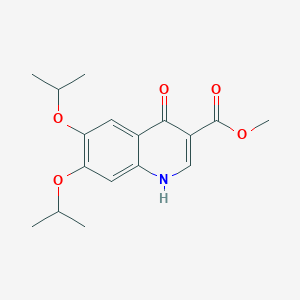
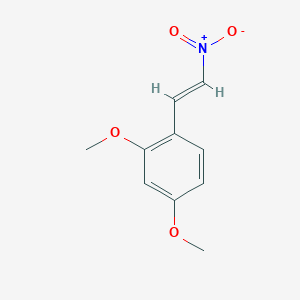
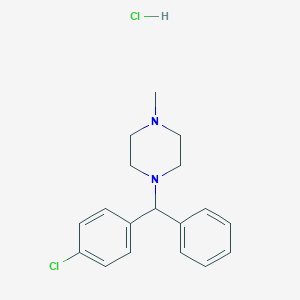

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
